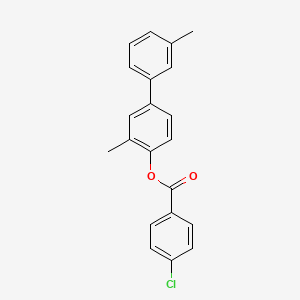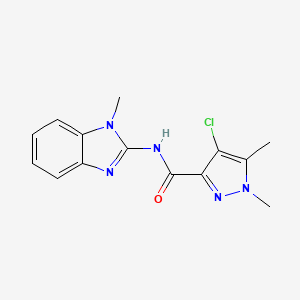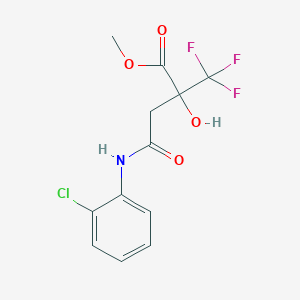
Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is an organic compound with a complex structure that includes a trifluoromethyl group, a chloroaniline moiety, and a hydroxy-oxo butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 2-chloroaniline with a trifluoromethyl ketone under acidic or basic conditions, followed by esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
- Methyl 4-(2-bromoanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
- Methyl 4-(2-iodoanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Uniqueness
Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the chloroaniline moiety, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly interesting for various applications.
Eigenschaften
Molekularformel |
C12H11ClF3NO4 |
|---|---|
Molekulargewicht |
325.67 g/mol |
IUPAC-Name |
methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C12H11ClF3NO4/c1-21-10(19)11(20,12(14,15)16)6-9(18)17-8-5-3-2-4-7(8)13/h2-5,20H,6H2,1H3,(H,17,18) |
InChI-Schlüssel |
ADYZKYHQWXASTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC(=O)NC1=CC=CC=C1Cl)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10893929.png)
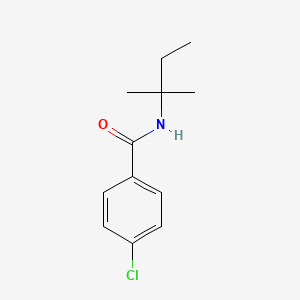
![3-[(Acetyloxy)methyl]-7-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10893939.png)
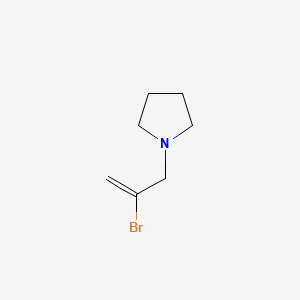
![6-(1,3-benzodioxol-5-yl)-N-(2,2-difluoroethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10893945.png)
![(5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10893954.png)
![2-chloro-4-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10893960.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B10893961.png)
![{4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B10893975.png)
![(16E)-3-ethoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol](/img/structure/B10893984.png)
![methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10893999.png)
